2-Amino-4-tert-butylphenol;hydrochloride

Description

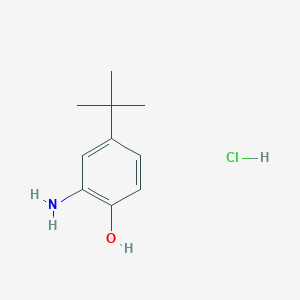

2-Amino-4-tert-butylphenol hydrochloride (CAS 1199-46-8) is a phenolic derivative with the molecular formula C₁₀H₁₅NO·HCl and a molecular weight of 165.23 g/mol (base) + HCl. It is characterized by a tert-butyl substituent at the para position of the phenol ring and an amino group at the ortho position. Key properties include:

Properties

CAS No. |

54118-63-7 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

2-amino-4-tert-butylphenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6,12H,11H2,1-3H3;1H |

InChI Key |

DMTMIPHTFJMOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization-Coupling-Cracking Reduction Method

Reaction Pathway

This three-step approach, detailed in CN1093354A , involves:

- Diazotization : Aniline reacts with hydrochloric acid or sulfuric acid to form a diazonium salt at 0–10°C.

- Coupling : The diazonium salt couples with p-tert-butylphenol in alkaline conditions (pH 9–11) to yield an azo intermediate.

- Cracking Reduction : The azo compound undergoes reductive cleavage using sodium hydrosulfite, hydrazine hydrate, or zinc powder in ethanol/water.

Key Parameters:

| Step | Conditions | Yield |

|---|---|---|

| Diazotization | 0–10°C, HCl/aniline = 2–3:1 (mol) | 98% |

| Coupling | 60°C, NaOH/p-tert-butylphenol = 1.1:1 | 94.5% |

| Cracking Reduction | 40–50°C, Na₂S₂O₄/azo = 3:1 | 92.9% |

The total yield reaches 85–90% , with purity >98% after recrystallization.

Catalytic Hydrogenation of Nitrophenol Precursors

Nitration-Reduction Route

As described in CN102267916A and ChemicalBook , 4-tert-butylphenol is nitrated to 2-nitro-4-tert-butylphenol, followed by catalytic hydrogenation:

- Nitration : 4-tert-butylphenol reacts with 30–50% HNO₃ at 55–65°C (yield: 70–80%).

- Hydrogenation : The nitro group is reduced using Pd/C (5 wt%) in ethanol under H₂ (3 atm) at 50°C.

Optimization Data:

| Parameter | Optimal Value | Purity |

|---|---|---|

| Catalyst Loading | 5–10% Pd/C | 99% |

| Temperature | 50–60°C | 98.5% |

| H₂ Pressure | 2–4 atm | 97% |

This method achieves 85–95% yield , with residual palladium <10 ppm after activated carbon filtration.

Alternative Reductive Methods

Hydrochloride Salt Formation

Neutralization-Crystallization

The free base (2-amino-4-tert-butylphenol) is treated with concentrated HCl in ethanol:

- Neutralization : HCl added until pH 1–2.

- Crystallization : Cool to 0–5°C, yielding white crystals (mp 160–163°C).

Purity Control:

- Recrystallization Solvent : Ethanol/water (3:1 v/v).

- Residual Solvents : <0.1% (GC-MS).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Diazotization-Cracking | High yield (90%), low cost | Multi-step, azo waste disposal | Industrial |

| Catalytic Hydrogenation | High purity (>98%), simple workflow | Pd catalyst cost | Lab/Industrial |

| Zinc-Acid Reduction | Fast reaction, inexpensive reagents | Zinc sludge generation | Small-scale |

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst is often used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated and sulfonated phenols.

Scientific Research Applications

Based on the search results, here's information regarding the applications of compounds related to "2-Amino-4-tert-butylphenol," with a focus on its use as a reactant and in synthesis:

5-Amino-2,4-di-tert-butylphenol and Ivacaftor

5-Amino-2,4-di-tert-butylphenol is used in the preparation of Ivacaftor, a drug used for the treatment of cystic fibrosis .

- An improved process for preparation of 5-Amino-2,4-di-tert-butylphenol or an acid addition salt thereof is used as an intermediate of Ivacaftor .

- The present invention provides an improved process for the preparation of Ivacaftor, comprising preparing the 5-Amino-2,4-di- fefi-butylphenol hydrochloride salt as process described above, and converting the 5- Anxino-2,4-di-tert-butylphenol hydrochloride salt in to Ivacaftor .

Other related compounds

- 2,4-Di-tert-butylphenol (2,4-DTBP) This is a common toxic secondary metabolite produced by various groups of organisms .

- 4-tert-Butylphenol: It major uses are in the production of epoxy resins and curing agents and also in polycarbonate resins. It has also found use in the production of phenolic resins. Another use is in the production of para tertiary butylphenol formaldehyde resin. It has also found use as a plasticizer .

Removal and Extraction

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physical Properties

Notes:

- The tert-butyl group in 2-Amino-4-tert-butylphenol HCl increases steric hindrance, reducing solubility compared to smaller substituents (e.g., methyl or isopropyl) .

- Halogenated derivatives (bromo, chloro) may exhibit higher reactivity in cross-coupling reactions .

Key Research Findings

Synthetic Efficiency: Methyl-substituted derivatives (e.g., 2-Amino-5-methylphenol HCl) show higher yields (50.8%) compared to bromo- or chloro-substituted analogs (27.2–36.1%) .

Solubility Trends : Branched alkyl groups (tert-butyl, isopropyl) reduce water solubility, whereas smaller substituents (methyl) or polar groups (thiol) enhance it .

Thermal Stability : The tert-butyl group confers a higher melting point (160–163°C) compared to isopropyl (72.56°C), suggesting improved thermal stability for industrial applications .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-tert-butylphenol hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation of 4-tert-butylphenol followed by amination. For example:

Alkylation : React 4-tert-butylphenol with a halogenating agent (e.g., SOCl₂) to form the chloro intermediate.

Amination : Treat with aqueous ammonia under reflux to introduce the amino group.

Purification is critical—recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted precursors. Monitor purity via reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) .

Q. What analytical techniques are essential for characterizing 2-Amino-4-tert-butylphenol hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR in DMSO-d₆. Key peaks: δ 1.3 ppm (t-Bu), δ 6.5–7.2 ppm (aromatic protons).

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 166.1 (free base) and chloride adducts.

- Melting Point : Compare observed mp (160–163°C) with literature to assess crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidation. For long-term storage (>1 year), aliquot under inert gas (N₂/Ar) and freeze at -20°C. Pre-saturate solutions with nitrogen to minimize degradation during experiments .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities.

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to key parameters:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group sterically hinders electrophilic aromatic substitution at the para position. Kinetic studies (UV-Vis monitoring at 300 nm) reveal second-order dependence on ammonia concentration, supporting an SNAr mechanism. Isotopic labeling (¹⁵N-ammonia) can track amino group incorporation .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Solubility Testing : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Dissolution Kinetics : Use USP apparatus II (paddle method) at 37°C. The hydrochloride form typically shows 3–5× higher aqueous solubility, enhancing bioavailability .

Safety and Compliance

Q. What safety protocols are critical given its acute toxicity profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.